molecular formula C13H16N2O2 B3846323 1-[3-(2-methoxyphenoxy)propyl]-1H-imidazole

1-[3-(2-methoxyphenoxy)propyl]-1H-imidazole

Cat. No. B3846323
M. Wt: 232.28 g/mol
InChI Key: COBDMVDDVIZGCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(2-methoxyphenoxy)propyl]-1H-imidazole is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound is commonly referred to as VUF 8430 and belongs to the class of imidazole-based compounds. It has been shown to exhibit a range of biological activities, including anti-inflammatory and anti-cancer properties. In

Mechanism of Action

The exact mechanism of action of 1-[3-(2-methoxyphenoxy)propyl]-1H-imidazole is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways. For example, it has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation. It has also been shown to activate the JNK signaling pathway, which is involved in the induction of apoptosis.
Biochemical and Physiological Effects:
1-[3-(2-methoxyphenoxy)propyl]-1H-imidazole has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, it has also been shown to exhibit antioxidant activity. It has been reported to reduce oxidative stress in various cell types, including neurons and cardiomyocytes. Additionally, it has been shown to improve glucose metabolism in diabetic mice.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[3-(2-methoxyphenoxy)propyl]-1H-imidazole in lab experiments is its high potency. It has been shown to exhibit biological activity at low concentrations, making it a cost-effective option for researchers. Additionally, its synthetic nature allows for easy modification of its chemical structure, which can be useful for optimizing its biological activity. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can make it challenging to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on 1-[3-(2-methoxyphenoxy)propyl]-1H-imidazole. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its chemical structure for improved biological activity. Finally, more research is needed to explore its potential use in combination with other compounds for synergistic therapeutic effects.

Scientific Research Applications

1-[3-(2-methoxyphenoxy)propyl]-1H-imidazole has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Other studies have investigated its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

1-[3-(2-methoxyphenoxy)propyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-16-12-5-2-3-6-13(12)17-10-4-8-15-9-7-14-11-15/h2-3,5-7,9,11H,4,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COBDMVDDVIZGCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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